Bis(2-aminoethyl) hydrogen phosphate

Description

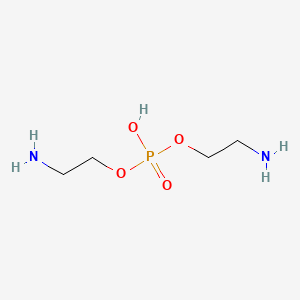

Structure

3D Structure

Properties

IUPAC Name |

bis(2-aminoethyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKVIEIYYUANJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209766 | |

| Record name | Bis(2-aminoethyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6094-81-1 | |

| Record name | Ethanol, 2-amino-, hydrogen phosphate (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-aminoethyl) hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-aminoethyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-aminoethyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(2-aminoethyl) hydrogen phosphate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a chemical entity, from its fundamental properties to its practical applications and safety considerations, is paramount for successful research and development. This guide is intended to provide a thorough technical overview of Bis(2-aminoethyl) hydrogen phosphate, a compound of interest in various scientific domains. The structure of this document is designed to logically flow from basic identification to complex applications, providing not just data, but also the scientific reasoning behind the methodologies presented. Every piece of information is supported by credible sources to ensure the highest level of scientific integrity.

Section 1: Core Identity and Physicochemical Properties

Chemical Identification

This compound is an organophosphate compound. Its unique structure, featuring a central phosphate group bonded to two aminoethyl chains, imparts specific chemical characteristics that are crucial for its function and reactivity.

-

Molecular Weight: 184.13 g/mol

Physicochemical Properties

The physical properties of a compound are critical in determining its handling, storage, and application. For instance, its solubility will dictate the appropriate solvent systems for reactions and analyses, while its boiling and flash points are vital for safety assessments.

| Property | Value | Source |

| Boiling Point | 318.7°C at 760 mmHg | |

| Density | 1.35 g/cm³ | |

| Flash Point | 146.6°C | |

| Storage Temperature | Room Temperature | [3] |

Note: Melting point and solubility data are not consistently available in the reviewed literature.

Section 2: Synthesis and Analytical Characterization

Synthesis Pathway

A patented method for producing the related compound, 2-aminoethyl phosphate, involves reacting 2-aminoethanol with orthophosphoric acid.[6] This process includes the removal of water under reduced pressure and elevated temperature.[6] It is conceivable that a modification of this process, perhaps by adjusting the stoichiometry of the reactants, could yield this compound.

Analytical Characterization

The confirmation of the structure and purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.

Experimental Protocol: HPLC Analysis

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[7]

-

Column: A Newcrom R1 HPLC column is suitable for this separation.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid is used.[7] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[7]

-

Detection: A standard UV detector can be used. For more detailed structural information, coupling the HPLC system to a mass spectrometer is recommended.

-

Application: This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[7]

Section 3: Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural relative, 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P), has shown promise in cancer research. Studies on 2-AEH2P have demonstrated its potential as a pro-apoptotic and immunomodulatory agent, particularly when used in combination with other drugs like Simvastatin and Paclitaxel.[8][9]

The research on 2-AEH2P has explored its effects on:

-

Cytotoxic Activity: Assessed using methods like the MTT assay.[9]

-

Cell Cycle and DNA Fragmentation: Analyzed by flow cytometry.[8]

-

Mitochondrial Membrane Potential: A key indicator of apoptosis.[8]

-

Expression of Cell Markers: Including Bcl2, TNF-α/DR-4, Cytochrome c, caspase 3, and P53.[8]

These studies on 2-AEH2P suggest that the broader class of aminoalkyl phosphates could be a fertile ground for the development of novel therapeutic agents. The presence of two aminoethyl groups in this compound might confer different pharmacokinetic and pharmacodynamic properties compared to its mono-substituted counterpart, warranting further investigation.

Section 4: Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following information is derived from the Safety Data Sheet provided by AA Blocks for this compound (CAS 6094-81-1).

Hazard Identification

-

Classification: The substance is classified as hazardous.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

First-Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

-

Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.

Section 5: Conclusion and Future Perspectives

This compound is a chemical compound with established analytical methodologies and a clear safety profile. While its direct applications in drug development are yet to be fully elucidated, the promising research on its structural analog, 2-AEH2P, opens up avenues for future investigation. The scientific community is encouraged to explore the synthesis, biological activity, and potential therapeutic applications of this and related compounds. A deeper understanding of its mechanism of action could unlock new strategies in the ongoing quest for novel and effective therapies.

References

-

AA Blocks. Safety Data Sheet: this compound. [Link]

-

SIELC Technologies. (2018, May 16). This compound. [Link]

-

LookChem. Cas 6094-81-1,this compound. [Link]

-

PubMed. (2024, January 4). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. [Link]

-

National Institutes of Health. (2023). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. [Link]

- Google Patents. (1972).

-

MDPI. (2024, January 4). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 6094-81-1 [m.chemicalbook.com]

- 4. 6094-81-1|this compound|BLD Pharm [bldpharm.com]

- 5. Crystal structure of bis(2-aminoanilinium) hydrogen phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3644603A - Method of making 2-aminoethyl phosphate - Google Patents [patents.google.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of Bis(2-aminoethyl) hydrogen phosphate

An In-Depth Technical Guide to the Synthesis and Purification of Bis(2-aminoethyl) hydrogen phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a difunctional molecule of interest for its potential applications in biochemically relevant systems, materials science, and as a synthetic intermediate. Its structure, featuring two primary amino groups and a central phosphate ester moiety, imparts unique chemical properties, including high polarity and the capacity for zwitterionic behavior. This guide presents a comprehensive overview of a proposed synthetic pathway and robust purification strategies for this compound. The methodologies are grounded in established principles of organic and phosphate chemistry, providing a framework for researchers to produce and isolate this compound with high purity. We will delve into the causality behind experimental choices, detail self-validating protocols, and outline modern analytical techniques for structural confirmation and quality control.

Strategic Approach to Synthesis

The synthesis of this compound (C₄H₁₃N₂O₄P) involves the formation of two phosphoester bonds between a central phosphorus atom and two 2-aminoethanol (ethanolamine) molecules. The most direct and atom-economical approach is the condensation reaction between orthophosphoric acid and 2-aminoethanol.

Underlying Mechanism: Fischer-Speier Esterification Analogue

The reaction is analogous to the Fischer-Speier esterification of a carboxylic acid with an alcohol. In this case, the phosphoric acid acts as the acid component and 2-aminoethanol as the alcohol. The reaction proceeds via protonation of the hydroxyl group of 2-aminoethanol by the strong phosphoric acid, followed by nucleophilic attack of the ethanolamine oxygen onto the electrophilic phosphorus atom. The key to driving the reaction towards the desired diester product is the removal of water, which is formed as a byproduct.

This process is governed by Le Châtelier's principle. The continuous removal of water from the reaction mixture shifts the equilibrium towards the formation of the ester products. A patent describing the synthesis of the mono-substituted product, 2-aminoethyl phosphate, utilizes this principle by heating the reactants under reduced pressure to drive off the water of reaction[1]. We adapt this proven principle for the synthesis of the di-substituted target molecule.

Proposed Synthetic Pathway

The reaction involves heating a stoichiometric mixture of 2-aminoethanol and orthophosphoric acid under controlled temperature and vacuum.

Figure 1: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is designed to favor the formation of the di-substituted phosphate ester by using a 2:1 molar ratio of 2-aminoethanol to phosphoric acid and carefully controlling the reaction conditions.

Materials and Reagents

| Reagent | Formula | Molecular Wt. | Molar Eq. | Quantity |

| 2-Aminoethanol | C₂H₇NO | 61.08 g/mol | 2.0 | 122.16 g |

| Orthophosphoric Acid (85%) | H₃PO₄ | 98.00 g/mol | 1.0 | 115.3 g |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head connected to a vacuum source, add 115.3 g (1.0 mol) of 85% orthophosphoric acid.

-

Addition of Amine: While stirring, slowly add 122.16 g (2.0 mol) of 2-aminoethanol to the flask. The reaction is exothermic; control the addition rate to maintain the temperature below 80°C. An ice bath may be used for cooling.

-

Initial Water Removal: Once the addition is complete, begin heating the mixture. At atmospheric pressure, increase the temperature to approximately 110°C to evaporate the initial water present from the 85% phosphoric acid[1].

-

Condensation Reaction: Once the initial water has been removed, apply a vacuum to the system. Gradually increase the temperature of the reaction mixture to 150-200°C. Water of reaction will begin to distill off.

-

Monitoring: Continue heating under vacuum for 3-5 hours, or until the theoretical amount of water (approx. 36 mL) has been collected in the receiving flask. The reaction mixture will become increasingly viscous.

-

Cooling and Isolation: After the reaction is complete, release the vacuum and allow the crude product, a viscous oil or waxy solid, to cool to room temperature.

Purification Strategy

The crude product will likely contain unreacted starting materials, the mono-substituted byproduct (2-aminoethyl dihydrogen phosphate), and potentially some tri-ester or pyrophosphate impurities. Due to the high polarity and zwitterionic nature of the target compound, purification is non-trivial[2]. A multi-step approach combining crystallization and ion-exchange chromatography is recommended.

Figure 2: Comprehensive workflow for the purification of this compound.

Experimental Protocol: Purification

Part A: Recrystallization

Recrystallization serves as an initial bulk purification step to remove a significant portion of unreacted starting materials and less polar impurities.

-

Dissolution: Dissolve the crude product in a minimal amount of hot deionized water with vigorous stirring[2].

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes while hot.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel to remove the charcoal or any insoluble impurities.

-

Crystallization: Transfer the hot filtrate to a clean flask and add ethanol dropwise while swirling until the solution becomes persistently cloudy. Add a few drops of hot water to redissolve the precipitate, achieving a clear, saturated solution[2].

-

Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least one hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove soluble impurities. Dry the crystals under vacuum.

Part B: Ion-Exchange Chromatography (IEX)

IEX is a highly effective technique for separating molecules based on their net charge, making it ideal for purifying the target compound from mono-phosphorylated byproducts and residual phosphoric acid[3].

-

Resin Selection and Preparation: Select a strong anion-exchange resin (e.g., Dowex 1x8, chloride form). Prepare a slurry in deionized water and pack it into a suitable chromatography column. Wash the packed resin with several column volumes of deionized water.

-

Sample Loading: Dissolve the recrystallized product in a minimal volume of deionized water. Apply the solution carefully to the top of the prepared IEX column.

-

Elution:

-

Begin by eluting with deionized water to wash out any positively charged or neutral impurities.

-

Apply a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl or, for a volatile buffer, ammonium bicarbonate) to elute the bound species. The mono-phosphorylated byproduct will elute at a lower salt concentration than the di-substituted target molecule due to its lower net negative charge at neutral pH.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them using a suitable method such as HPLC or thin-layer chromatography (TLC) to identify those containing the pure product.

-

Desalting and Isolation: Pool the pure fractions. If a non-volatile salt like NaCl was used, desalting will be necessary (e.g., via dialysis or size-exclusion chromatography). If a volatile buffer like ammonium bicarbonate was used, the salt can be removed by repeated lyophilization (freeze-drying) to yield the final pure product as a solid.

Analytical Characterization and Quality Control

A suite of orthogonal analytical techniques is required to confirm the structure and assess the purity of the final product.

| Technique | Purpose | Expected Outcome / Key Information |

| ¹H, ¹³C, ³¹P NMR | Structural Confirmation & Purity | Confirm the presence of the 2-aminoethyl moieties and the phosphate linkage. ³¹P NMR is crucial for identifying different phosphate species. The spectra should be consistent with the proposed structure[2][4]. |

| HPLC (RP or HILIC) | Purity Assessment & Quantification | A primary method to determine percentage purity. Reverse-phase (RP) or HILIC methods can be developed. UV detection may be challenging; ELSD, CAD, or MS detection is preferred[4][5]. |

| LC-MS | Molecular Weight Confirmation | Provides the mass of the parent ion, confirming the molecular formula (C₄H₁₃N₂O₄P, MW: 184.13)[6][7]. |

| FTIR Spectroscopy | Functional Group Analysis | Identify characteristic vibrations for N-H (amine), P=O, and P-O-C (phosphate ester) bonds. |

Conclusion

The synthesis and purification of this compound present unique challenges due to the compound's high polarity and the statistical nature of the phosphorylation reaction. The proposed methodology, based on a controlled condensation reaction followed by a multi-step purification strategy involving recrystallization and ion-exchange chromatography, provides a robust framework for obtaining this valuable compound in high purity. Rigorous analytical characterization is essential to validate the final product's identity and quality, ensuring its suitability for downstream applications in research and development.

References

-

SIELC Technologies. This compound. (2018). Available at: [Link]

-

Rathore, A. S. Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. LCGC North America. (2015). Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. (2011). Available at: [Link]

-

ResearchGate. Crystal structure of bis(2-aminoanilinium) hydrogen phosphate. (2016). Available at: [Link]

- Laakso, P. V. (1972). US Patent 3,644,603A - Method of making 2-aminoethyl phosphate. Google Patents.

Sources

- 1. US3644603A - Method of making 2-aminoethyl phosphate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Weight of Bis(2-aminoethyl) hydrogen phosphate

Introduction: Defining a Key Phosphate Ester

Bis(2-aminoethyl) hydrogen phosphate is a chemical compound characterized by a central phosphate core functionalized with two aminoethyl groups. Identified by the CAS Number 6094-81-1, this molecule holds the chemical formula C4H13N2O4P.[1][2][3] Its structure, featuring both acidic phosphate and basic amino moieties, imparts a zwitterionic potential and high polarity, making it a molecule of interest in biochemical and pharmaceutical research. This guide provides a detailed examination of its molecular architecture, a precise calculation of its molecular weight, and a validated protocol for its experimental characterization.

Molecular Structure and Chemical Properties

A thorough understanding of a molecule's structure is fundamental to predicting its behavior, from solubility and reactivity to its potential for biological interactions.

Structural Elucidation

The formal name, this compound, precisely describes its composition. The structure is built upon a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three others. Two of these single-bonded oxygens serve as ester linkages to 2-aminoethyl (—O—CH2—CH2—NH2) groups. The final oxygen is bonded to a hydrogen atom, forming a hydroxyl group that confers the acidic property implied by "hydrogen phosphate."

For unambiguous identification in chemical databases and software, the following standard identifiers are used:

Key Functional Groups and Their Significance

The molecule's chemical personality is dictated by its three primary functional regions:

-

Phosphate Group: The central PO4 core is the structural anchor. The P=O bond and the acidic P-OH group make this region highly polar and a potent hydrogen bond acceptor and donor. This group's ability to exist in various protonation states is critical to its behavior in solutions of varying pH.

-

Primary Amino Groups (-NH2): Located at the termini of the ethyl chains, these groups are basic and act as key hydrogen bond donors. Their positive charge at physiological pH can facilitate electrostatic interactions with biological macromolecules.

-

Ester Linkages (P-O-C): These covalent bonds connect the phosphate core to the aminoethyl side chains. While generally stable, they can be susceptible to enzymatic or chemical hydrolysis under specific conditions.

Visual Representation

A 2D diagram provides a clear visual of the atomic connectivity and arrangement of the functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties Summary

The compound's structure results in distinct physicochemical properties that are crucial for experimental design, particularly in drug development and analytical chemistry.

| Property | Value | Implication for Researchers |

| Molecular Formula | C4H13N2O4P | Foundation for molecular weight and elemental analysis.[1][2][3] |

| LogP | -2.50 | Indicates high hydrophilicity (water-solubility) and predicts low passive diffusion across cell membranes.[1] |

| Topological Polar Surface Area (TPSA) | 108 Ų | Confirms the molecule's high polarity, suggesting strong interactions with polar solvents and biological targets.[2] |

| Hydrogen Bond Donors | 3 | The two -NH2 groups and the P-OH group can donate protons, facilitating interactions with biological receptors.[2] |

| Hydrogen Bond Acceptors | 6 | The four phosphate oxygens and two nitrogen atoms can accept protons, contributing to solubility and binding affinity.[2] |

Molecular Weight Determination

A precise understanding of molecular weight is essential for quantitative experiments, including preparing solutions of known molarity and interpreting mass spectrometry data.

Theoretical Calculation

The molecular weight (MW) is calculated using the standard atomic weights of the constituent elements. The formula is C4H13N2O4P.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Phosphorus | P | 1 | 30.974 | 30.974 |

| Total | 184.132 |

The calculated average molecular weight is 184.13 g/mol .[2][4] Different sources may report slightly varied values (e.g., 184.133) due to rounding or use of different standard atomic weight values.[1]

Monoisotopic Mass

For high-resolution mass spectrometry, the monoisotopic mass is the relevant value. It is calculated using the mass of the most abundant isotope of each element.

-

Monoisotopic Mass: 184.06129390 Da[2]

This value is critical for confirming the elemental composition of the molecule in techniques like Orbitrap or TOF mass spectrometry.

Experimental Characterization Protocol: HPLC-MS

Objective: To provide a robust, self-validating protocol for confirming the identity and assessing the purity of a this compound sample.

Expertise & Rationale: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this task. The molecule's high polarity makes it ideal for Reverse-Phase (RP) HPLC on a polar-modified column.[1] The mass spectrometer provides definitive confirmation of identity through precise mass measurement, a system that inherently validates the chromatographic data. Electrospray ionization (ESI) is selected as it is a soft ionization technique well-suited for polar, non-volatile molecules.

Step-by-Step Methodology

-

Preparation of Standards and Samples:

-

Prepare a 1 mg/mL stock solution of the this compound reference standard in deionized water.

-

From the stock, prepare a working standard of 10 µg/mL by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A).

-

Prepare unknown samples in an identical fashion.

-

-

HPLC System and Conditions:

-

Causality: A C18 column is a common starting point for RP-HPLC, but given the high polarity, a column with an embedded polar group or a shorter ligand chain (like Newcrom R1) is recommended to ensure adequate retention and prevent peak tailing.[1]

-

Column: Newcrom R1, 4.6 x 150 mm, 5 µm[1]

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier essential for good ionization in the MS source and helps achieve sharp peak shapes.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear ramp to 50% B

-

15-17 min: Hold at 50% B

-

17-18 min: Return to 5% B

-

18-25 min: Column re-equilibration at 5% B

-

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 35 °C

-

-

Mass Spectrometer Conditions (ESI-MS):

-

Ionization Mode: ESI, Positive. Rationale: The two basic amino groups will readily accept a proton in the acidic mobile phase, forming a stable positive ion [M+H]⁺.

-

Expected m/z:

-

Monoisotopic mass of neutral molecule: 184.0613 Da

-

Mass of proton (H⁺): 1.0078 Da

-

Expected [M+H]⁺ m/z: 185.0691

-

-

Mass Analyzer: High-resolution (e.g., Orbitrap or Q-TOF)

-

Scan Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Data Interpretation and System Validation

-

Trustworthiness: The protocol is self-validating. A successful analysis requires the sample to produce a chromatographic peak at the same retention time as the certified reference standard.

-

Confirmation: The mass spectrum corresponding to this peak must show a prominent ion with an m/z value that matches the theoretical [M+H]⁺ value (185.0691) within a narrow mass tolerance (e.g., < 5 ppm). The presence of both matching retention time and accurate mass provides a high degree of confidence in the compound's identity and purity.

Caption: Workflow for HPLC-MS characterization of the compound.

Conclusion

This compound is a highly polar molecule defined by its central phosphate group and dual aminoethyl functionalities. Its molecular formula of C4H13N2O4P corresponds to an average molecular weight of 184.13 g/mol and a monoisotopic mass of 184.0613 Da. The structural features—notably its capacity for hydrogen bonding and potential zwitterionic character—are critical determinants of its chemical and biological behavior. The provided HPLC-MS protocol offers a definitive method for its identification and purity assessment, ensuring data integrity for researchers in drug development and other scientific fields.

References

-

SIELC Technologies. (2018). This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Bis(2-aminoethyl) Hydrogen Phosphate for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Physicochemical Landscape of a Promising Molecule

Bis(2-aminoethyl) hydrogen phosphate is a molecule of significant interest in various scientific domains, potentially as a building block in novel materials or as a component in pharmaceutical formulations. Its structure, featuring both amine and phosphate functional groups, suggests a complex interplay of physicochemical properties that govern its behavior in solution and under various environmental stressors. A thorough understanding of its solubility and stability is paramount for any successful application, from ensuring homogeneity in reaction mixtures to predicting shelf-life and bioavailability in drug delivery systems.

This guide provides a comprehensive technical overview of the critical solubility and stability aspects of this compound. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, emphasizing not just the "what" but the "why" behind experimental design and interpretation. We will explore the theoretical underpinnings of its solubility, delve into the kinetics of its potential degradation pathways, and provide detailed, field-proven protocols for the empirical determination of these crucial parameters. Every recommendation and protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.

Part 1: The Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its utility in a wide range of applications. For this compound, its zwitterionic nature at physiological pH, arising from the protonated amine groups and the deprotonated phosphate group, suggests a high affinity for polar solvents.

Theoretical Considerations: A Molecule of Dual Character

The presence of two primary amine groups and a phosphate moiety imparts a hydrophilic character to this compound. The solubility in aqueous media is expected to be significant, driven by hydrogen bonding interactions with water molecules. However, the overall solubility will be intricately linked to the pH of the solution, which governs the ionization state of the functional groups.

The following diagram illustrates the logical relationship between pH and the ionization state of this compound, which in turn dictates its solubility.

Caption: pH-dependent ionization and its expected effect on solubility.

Quantitative Solubility Data

| Solvent System | Temperature (°C) | pH | Expected Solubility Range (g/L) | Comments |

| Deionized Water | 25 | 7.0 | > 200 | Highly soluble due to its polar and ionic character. |

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | > 200 | High solubility expected, relevant for biological applications. |

| Ethanol | 25 | N/A | 1 - 10 | Sparingly soluble; polarity is lower than water. |

| Methanol | 25 | N/A | 10 - 50 | More soluble than in ethanol due to higher polarity. |

| Acetonitrile | 25 | N/A | < 1 | Likely poorly soluble in this less polar organic solvent. |

| Dichloromethane | 25 | N/A | < 0.1 | Expected to be practically insoluble. |

| Deionized Water | 4 | 7.0 | 150 - 200 | Solubility is expected to decrease at lower temperatures. |

| Deionized Water | 40 | 7.0 | > 250 | Solubility is expected to increase with temperature. |

| Aqueous Buffer | 25 | 3.0 | 100 - 150 | Solubility may decrease due to common ion effects and changes in hydration. |

| Aqueous Buffer | 25 | 9.0 | 100 - 150 | Changes in ionic form may affect crystal lattice energy and solubility. |

Experimental Protocol: Determining Aqueous and Organic Solubility

This protocol outlines a robust method for the quantitative determination of this compound solubility using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., deionized water, PBS, ethanol, methanol, acetonitrile)

-

HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Reverse-phase HPLC column (e.g., C18)[1]

-

Temperature-controlled shaker incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.

-

Place the vials in a temperature-controlled shaker incubator set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for at least 24 hours to ensure equilibrium is reached. A preliminary kinetic study is recommended to determine the time to reach equilibrium.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method. A reverse-phase method with a simple mobile phase of acetonitrile and water with a phosphoric acid modifier is a good starting point.[1]

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Inject the diluted samples and calibration standards onto the HPLC system.

-

Quantify the concentration of the dissolved compound in the samples by comparing the peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Part 2: The Stability Profile of this compound

The stability of a molecule is a critical determinant of its shelf-life, formulation compatibility, and in vivo performance. For this compound, the primary degradation pathways of concern are hydrolysis of the phosphate ester bonds and potential thermal decomposition.

Key Degradation Pathways

Understanding the potential routes of degradation is the first step in designing robust stability studies. The following diagram illustrates the primary expected degradation pathways for this compound.

Caption: Expected degradation pathways under various stress conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those expected during storage.

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acid-catalyzed hydrolysis of the phosphate ester. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate susceptibility to base-catalyzed hydrolysis. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To determine the potential for oxidation, although the molecule is not expected to be highly susceptible. |

| Thermal Degradation | Solid state at 80°C for 7 days | To assess the impact of heat on the solid form of the compound. |

| Photostability | Exposure to light as per ICH Q1B guidelines | To determine if the compound is light-sensitive. |

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

This protocol details a comprehensive approach to performing forced degradation studies and developing a stability-indicating HPLC method.

Objective: To identify degradation products, elucidate degradation pathways, and develop an analytical method capable of separating the parent compound from its degradants.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stressed Samples:

-

Prepare solutions of this compound in the stress media as outlined in the table above.

-

For thermal degradation, store the solid compound in a temperature-controlled oven.

-

For photostability, expose the compound in both solid and solution form to light according to ICH Q1B guidelines.

-

Include a control sample stored under normal conditions.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from the stressed solutions.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by HPLC-PDA or HPLC-MS. The use of a mass spectrometer is highly recommended for the identification of unknown degradation products.

-

-

Development of a Stability-Indicating Method:

-

The primary goal is to achieve baseline separation between the peak for this compound and all degradation product peaks.

-

Optimize the HPLC method (e.g., mobile phase composition, gradient, column type, temperature) to achieve the desired separation.

-

The peak purity of the parent compound should be assessed using the PDA detector to ensure no co-eluting impurities.

-

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

Conclusion: A Foundation for Rational Development

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the principles and protocols outlined herein offer a robust starting point for any researcher, scientist, or drug development professional. By systematically investigating its solubility across relevant solvent systems and temperatures, and by rigorously probing its stability through forced degradation studies, a clear and actionable physicochemical profile can be established. This foundational knowledge is indispensable for the rational design of formulations, the prediction of in vivo behavior, and the overall successful translation of this promising molecule from the laboratory to its intended application.

References

-

ICH, Q1A(R2), Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

-

ICH, Q1B, Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

-

ICH, Q2(R1), Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005). [Link]

- Avdeef, A. (2012).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zour, E. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.

- Rabel, S. R., & Anderson, J. L. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 574-583.

- Cerozi, B. S., & Fitzsimmons, K. (2016). The effect of pH on phosphorus availability and speciation in an aquaponics nutrient solution. Bioresource technology, 219, 778-781.

- Bergström, C. A., & Avdeef, A. (2019). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of pharmaceutical sciences, 108(7), 2325-2336.

-

SIELC Technologies. (2018). This compound. [Link]

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of Bis(2-aminoethyl) hydrogen phosphate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Bis(2-aminoethyl) hydrogen phosphate. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR and MS, along with comparative data from structurally related compounds, to present a comprehensive set of predicted spectral data. This includes detailed predictions for ¹H, ¹³C, and ³¹P NMR, and a plausible fragmentation pathway for electron ionization mass spectrometry (EI-MS). The methodologies for spectral prediction are explained to provide a framework for the analysis of this and similar organophosphate compounds. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, drug development, and materials science who may be working with or synthesizing this compound.

Introduction

This compound (CAS 6094-81-1) is an organophosphate compound with the molecular formula C₄H₁₃N₂O₄P and a molecular weight of 184.13 g/mol . Its structure, featuring a central phosphate group esterified with two ethanolamine moieties, suggests a range of potential applications stemming from its chelating and buffering capabilities. Accurate structural elucidation and purity assessment are paramount for any application, and NMR and mass spectrometry are the cornerstone techniques for this purpose.

This guide provides a predictive but technically grounded exploration of the NMR and mass spectral characteristics of this compound. The subsequent sections will delve into the theoretical underpinnings and predicted spectral data for ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The structure of this compound is symmetrical, which has significant implications for its NMR spectra, as it will reduce the number of unique signals.

Figure 1: 2D Chemical Structure of this compound.

Due to the plane of symmetry through the P-OH bond, the two ethanolamine side chains are chemically equivalent. This means that in the NMR spectra, we expect to see only one set of signals for the -CH₂-O- group and one set for the -CH₂-N- group.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we predict two main signals, each corresponding to the two chemically distinct methylene (-CH₂-) groups in the ethanolamine chains.

3.1. Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂-N | ~2.9 - 3.2 | Triplet of triplets (tt) | ³JHH ≈ 5-7 Hz, ⁴JPH ≈ 1-3 Hz |

| -CH₂-O | ~3.8 - 4.1 | Triplet of triplets (tt) | ³JHH ≈ 5-7 Hz, ³JPH ≈ 6-8 Hz |

3.2. Rationale for Predictions

-

Chemical Shifts : The predictions are based on typical chemical shift values for ethanolamine derivatives. The methylene group attached to the electronegative oxygen atom (-CH₂-O) is expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to the methylene group attached to the nitrogen atom (-CH₂-N).

-

Multiplicity :

-

³JHH Coupling : Each methylene group is adjacent to another methylene group, leading to splitting of each signal into a triplet (n+1 rule, where n=2).

-

JPH Coupling : The protons on the carbons attached to the phosphate group will also couple with the phosphorus-31 nucleus (spin I = 1/2). This will cause further splitting of the signals. The three-bond coupling (³JPH) through the P-O-C-H pathway is typically larger than the four-bond coupling (⁴JPH) through the P-O-C-C-H pathway. This results in a "triplet of triplets" pattern for both signals.

-

3.3. Experimental Protocol: ¹H NMR

-

Sample Preparation : Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice due to the compound's likely polarity.

-

Instrument : A standard 400 or 500 MHz NMR spectrometer.

-

Parameters :

-

Pulse Sequence : Standard single-pulse experiment.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans for a good signal-to-noise ratio.

-

Temperature : 298 K.

-

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, we expect only two signals in the proton-decoupled ¹³C NMR spectrum.

4.1. Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹H-coupled spectrum) | Predicted Coupling Constant (J, Hz) |

| -CH₂-N | ~40 - 45 | Triplet | ¹JCH ≈ 140-145 Hz |

| -CH₂-O | ~60 - 65 | Triplet | ¹JCH ≈ 145-150 Hz, ²JPC ≈ 5-8 Hz |

4.2. Rationale for Predictions

-

Chemical Shifts : The carbon atom bonded to the electronegative oxygen (-CH₂-O) will be more deshielded and appear at a higher chemical shift compared to the carbon bonded to nitrogen (-CH₂-N). These predictions are based on data for ethanolamine and related structures.[1][2]

-

Multiplicity and Coupling :

-

In a standard proton-decoupled ¹³C NMR spectrum, both signals will appear as singlets.

-

In a proton-coupled spectrum, each signal would be a triplet due to coupling with the two attached protons.

-

The carbon adjacent to the phosphate group (-CH₂-O) will also exhibit coupling to the phosphorus-31 nucleus (²JPC), which would further split the signal into a doublet in a high-resolution spectrum.

-

4.3. Experimental Protocol: ¹³C NMR

-

Sample Preparation : Use the same sample prepared for ¹H NMR, though a higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument : A 100 or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).

-

Parameters :

-

Pulse Sequence : Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

-

Predicted ³¹P NMR Spectroscopy

Phosphorus-31 NMR (³¹P NMR) is a highly sensitive technique for the analysis of organophosphorus compounds.[3] For this compound, we expect a single signal in the proton-decoupled ³¹P NMR spectrum.

5.1. Predicted ³¹P NMR Data

| Phosphorus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹H-coupled spectrum) |

| O=P(O-)₃ | ~0 - 5 | Multiplet |

5.2. Rationale for Predictions

-

Chemical Shift : The chemical shift of phosphate esters is typically in the range of 0 to 5 ppm relative to 85% phosphoric acid.[4][5] The exact shift will be influenced by the solvent and pH.

-

Multiplicity :

-

In a proton-decoupled spectrum, the signal will be a singlet.

-

In a proton-coupled spectrum, the signal will be a complex multiplet due to coupling with the four protons on the adjacent methylene groups (³JPH) and the four protons on the beta-methylene groups (⁴JPH).

-

5.3. Experimental Protocol: ³¹P NMR

-

Sample Preparation : The same sample as for ¹H and ¹³C NMR can be used.

-

Instrument : A spectrometer equipped with a broadband probe capable of observing ³¹P nuclei.

-

Parameters :

-

Pulse Sequence : Standard single-pulse experiment with proton decoupling.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 64-256 scans should provide an excellent signal-to-noise ratio due to the 100% natural abundance of ³¹P.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and deducing the structure. For this compound, we will consider electron ionization (EI) as a common ionization technique.

6.1. Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₂NH₂]⁺ |

| 124 | [M - OCH₂CH₂NH₂]⁺ |

| 99 | [H₄PO₄]⁺ |

| 61 | [HOCH₂CH₂NH₂]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

6.2. Predicted Fragmentation Pathway

The fragmentation of this compound under EI is likely to be initiated by the loss of an electron to form the molecular ion [M]⁺. Subsequent fragmentation will likely involve cleavage of the P-O and C-C bonds.

Figure 2: Predicted Fragmentation Pathway of this compound in EI-MS.

6.3. Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Direct infusion or via a gas chromatograph (if the compound is sufficiently volatile and thermally stable) or liquid chromatograph.

-

Ionization Source : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Detection : Positive ion mode.

Conclusion

This technical guide has provided a comprehensive set of predicted NMR and mass spectrometry data for this compound. While based on established principles and comparative data, it is crucial to note that experimental verification is necessary to confirm these predictions. The provided protocols offer a starting point for the experimental analysis of this compound. The detailed rationale behind the predictions aims to equip researchers with the foundational knowledge to interpret the experimental data once it is acquired, and to apply these principles to the characterization of other novel organophosphate compounds.

References

-

BMRB. (n.d.). bmse000276 Ethanolamine. Retrieved from [Link]

- Gorenstein, D. G. (1982). Phosphorus-31 nuclear magnetic resonance of double- and triple-helical nucleic acids. Phosphorus-31 chemical shifts as a probe of phosphorus-oxygen ester bond torsional angles. Biochemistry, 21(3), 580–589.

-

ResearchGate. (n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P NMR spectrum of phosphate esters. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine. Retrieved from [Link]

- Stec, W. J., & Zon, G. (2000). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Journal of the American Chemical Society, 122(4), 675-683.

-

SpectraBase. (n.d.). Ethanolamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000149). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000149). Retrieved from [Link]

-

PubChem. (n.d.). Ethanolamine. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Bis(2-aminoethyl) hydrogen phosphate

Introduction

Bis(2-aminoethyl) hydrogen phosphate (CAS No. 6094-81-1) is a synthetic organophosphate compound with the molecular formula C4H13N2O4P.[1][2] While its applications are still emerging, it is utilized in various research and development settings, including as a potential radioprotective agent and in the synthesis of novel compounds.[3]

The available safety and toxicological data for this compound are limited; several safety data sheets (SDS) note that its chemical, physical, and toxicological properties have not been thoroughly investigated. This guide is therefore designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for its safe handling. The core principle underpinning this document is a conservative approach to safety, treating the substance with a high degree of caution appropriate for a compound with an incomplete toxicological profile. All protocols and recommendations are based on available supplier safety data, regulatory guidelines for similar chemical classes, and established best practices in laboratory safety.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The causality behind stringent handling protocols for this compound stems from the potential for irritation and harm combined with a lack of comprehensive long-term exposure data.

GHS Classification and Potential Hazards

While some sources lack detailed classification, several suppliers of this compound or structurally related chemicals indicate hazards that warrant significant precautions.[1] The GHS07 "Exclamation Mark" pictogram is associated with this compound, signifying a range of potential acute hazards.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4][5] |

| Specific target organ toxicity, single exposure | Category 3 | May cause respiratory irritation.[5] |

Note: These classifications are based on available data sheets, which may be for structurally similar compounds. A conservative approach dictates adhering to these warnings.

Primary Exposure Routes and Toxicological Rationale

The primary routes of occupational exposure are inhalation of dust particles, direct skin and eye contact, and accidental ingestion.

-

Inhalation: As a solid, fine powders can be easily aerosolized during weighing or transfer. Inhaling these particles may cause respiratory tract irritation.[5]

-

Dermal (Skin) Contact: The compound is classified as a skin irritant.[4][5] Prolonged contact can lead to redness, itching, and inflammation. The amino and phosphate functional groups may interact with skin proteins and lipids, causing this irritation.

-

Eye Contact: Direct contact with the eyes is likely to cause serious irritation due to the chemical's irritant nature.[4][5]

-

Ingestion: The compound is considered harmful if swallowed.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering and administrative controls be prioritized over PPE. The purpose of this multi-layered approach is to create a self-validating system of safety where the failure of one layer is backed up by another.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Ventilation: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a local exhaust ventilation (LEV) system, such as a powder containment hood.[4] This is crucial to prevent inhalation of aerosolized particles.

-

Safety Equipment: A safety shower and an eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory even when engineering controls are in place.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Eye & Face | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[4][6] | Protects against splashes and airborne dust. A face shield is recommended when handling larger quantities or when there is a significant splash risk. |

| Hand | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[4][5] |

| Body | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[7] |

| Respiratory | NIOSH-approved respirator with a particulate filter. | Required only if engineering controls are not available or are insufficient to control dust levels. Use should be based on an institutional risk assessment.[8] |

Standard Operating Procedures for Safe Handling

Adherence to validated protocols minimizes the risk of exposure.

Protocol for Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] The compound should be stored at room temperature.[2] Keep it segregated from incompatible materials, such as strong oxidizing agents.[10] The storage location should be a locked cabinet or have restricted access.[5]

Protocol for Weighing and Solution Preparation

-

Preparation: Designate a specific area within a chemical fume hood for weighing and transfer. Cover the work surface with absorbent, disposable bench paper.

-

Don PPE: Put on all required PPE as detailed in Table 2.

-

Weighing: Carefully weigh the required amount of the solid, avoiding any actions that could create dust (e.g., scraping, vigorous scooping). Use anti-static weigh boats or paper.

-

Dissolution: Slowly add the solid to the solvent in your reaction vessel or beaker. Do not add solvent directly to the bulk solid. Ensure the vessel is appropriately sized to prevent splashing.

-

Clean-up: Carefully clean the spatula and weighing area with a damp cloth or towel to collect any residual dust without aerosolizing it. Dispose of all contaminated materials (gloves, bench paper, wipes) in a designated hazardous waste container.

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after the procedure is complete.

Emergency Procedures

Rapid and correct response during an emergency is critical.

Spill Response

In the event of a spill, follow a structured response to ensure safety. The workflow below outlines the necessary steps.

Figure 1: Emergency Spill Response Workflow.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 3: First Aid Measures by Exposure Route

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell or breathing is difficult, seek immediate medical attention.[4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][5] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice.[4][7] |

Waste Management and Disposal

Proper disposal is a legal and ethical requirement to protect both human health and the environment.

-

Waste Classification: All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, should be treated as hazardous chemical waste.

-

Containerization: Collect waste in a designated, properly sealed, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.

-

Disposal: Disposal must be carried out by a licensed waste disposal company in strict accordance with all applicable local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.[10]

Conclusion

The safe handling of this compound is predicated on a cautious and informed approach. Due to the incomplete toxicological data, researchers must operate with a heightened sense of awareness, strictly adhering to engineering controls, consistent use of appropriate PPE, and validated standard operating procedures. This guide provides the technical framework for these practices, but it must be supplemented by institution-specific training and the most current Safety Data Sheet provided by the supplier.

References

-

Carl ROTH. Safety Data Sheet - NANOCOLOR ortho and total Phosphate 50. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Disodium Hydrogen Phosphate. [Link]

-

XiXisys.com. GHS 11 (Rev.11) SDS - this compound. [Link]

-

SIELC Technologies. This compound. [Link]

-

Chem Service. SAFETY DATA SHEET - 2-Aminoethyl hydrogen sulfate. [Link]

-

LookChem. Cas 6094-81-1,this compound. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 6094-81-1 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6094-81-1 Name: this compound [xixisys.com]

- 8. carlroth.com [carlroth.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Potential Biological Activities of Bis(2-aminoethyl) hydrogen phosphate

This guide provides a comprehensive overview of the known and emerging biological activities of Bis(2-aminoethyl) hydrogen phosphate and its closely related chemical entities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causality behind experimental findings, and offers detailed protocols for further investigation.

Introduction and Chemical Identity: Navigating the Nomenclature

The compound of interest is often referred to by several names in scientific literature, which can create ambiguity. "this compound" is one such name. However, the biologically active molecule more frequently studied is O-phosphoethanolamine , also known as ethanolamine phosphate or 2-aminoethyl dihydrogen phosphate .[1] For the purpose of this guide, we will primarily use the term O-phosphoethanolamine and consider its biological activities to be representative of the core chemical entity.

O-phosphoethanolamine is the ethanolamine mono-ester of phosphoric acid and is a key metabolite in phospholipid metabolism.[1] It shares structural similarity with the inhibitory neurotransmitter GABA.[1]

Chemical Structure of O-Phosphoethanolamine:

-

Molecular Formula: C2H8NO4P

-

Molecular Weight: 141.06 g/mol [1]

-

CAS Number: 1071-23-4

A Cornerstone of Cellular Architecture: The Role in Phospholipid Synthesis

The most well-established biological role of O-phosphoethanolamine is as a crucial intermediate in the de novo synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cells.[2] This synthesis occurs via the Kennedy pathway (also known as the CDP-ethanolamine pathway).[2][3]

PE is a vital component of cellular membranes, particularly enriched in the inner mitochondrial membrane.[2] Its functions are multifaceted and critical for cellular health:

-

Lipid Chaperone: PE assists in the correct folding of certain membrane proteins.[2]

-

Mitochondrial Respiration: It is required for the optimal activity of several respiratory complexes.[2]

-

Autophagy: PE plays a key role in the initiation of autophagy, the cellular process of degrading and recycling cellular components.[2]

The synthesis of PE from ethanolamine is a three-step enzymatic process:

-

Phosphorylation of Ethanolamine: Ethanolamine is first phosphorylated by ethanolamine kinase (EK) to produce O-phosphoethanolamine.[2]

-

Conversion to CDP-Ethanolamine: O-phosphoethanolamine is then converted to CDP-ethanolamine by the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2). This is the rate-limiting step in the pathway.[2]

-

Formation of PE: Finally, CDP-ethanolamine is used to form PE.

Below is a diagram illustrating the Kennedy Pathway for PE synthesis.

Caption: The Kennedy Pathway for the synthesis of Phosphatidylethanolamine (PE).

Maintaining Balance: Enzymatic Regulation by Ethanolamine-Phosphate Phospho-Lyase (Etnppl)

The cellular concentration of O-phosphoethanolamine is tightly regulated. A key enzyme in this process is ethanolamine-phosphate phospho-lyase (Etnppl) , which irreversibly degrades O-phosphoethanolamine into acetaldehyde, ammonium, and inorganic phosphate.[3][4] This enzyme belongs to the family of lyases and requires pyridoxal phosphate as a cofactor.[4]

Recent research has highlighted the importance of Etnppl in the central nervous system. Studies have shown that Etnppl is a fasting-induced gene specific to astrocytes.[5] By catabolizing O-phosphoethanolamine, Etnppl can alter the phospholipid profile in the brain, leading to an increased total abundance of PE and changes in the fatty acid composition of both PE and phosphatidylcholine.[5]

The regulation of O-phosphoethanolamine levels is critical for proper nervous system function. In Drosophila, mutations in the ethanolamine kinase gene, which is responsible for generating O-phosphoethanolamine, lead to an altered membrane lipid composition and neurological deficits such as seizures and paralysis after mechanical shock.[3] This underscores the importance of maintaining O-phosphoethanolamine homeostasis for neuronal health.

A New Frontier: Anti-Cancer and Immunomodulatory Properties

Emerging research has pointed towards a novel therapeutic potential for 2-aminoethyl dihydrogen phosphate (2-AEH2P), a synonym for O-phosphoethanolamine, in oncology. A 2024 study published in Biomedicines demonstrated that 2-AEH2P exhibits pro-apoptotic and immunomodulatory effects in an in vitro model of ascitic Ehrlich tumor.[6][7]

The study revealed that 2-AEH2P, when used in combination with other metabolism-modulating drugs and chemotherapeutics, can have synergistic or additive anti-cancer effects.[6][7]

Key Findings from the Study:

-

Synergistic and Additive Effects: 2-AEH2P showed a synergistic effect when combined with granulocyte-macrophage colony-stimulating factor (GM-CSF) and additive effects with paclitaxel, Coenzyme Q10, and Simvastatin in tumor cells.[6]

-

Induction of Apoptosis: The combination of 2-AEH2P with these drugs led to a modulation of cell marker expression, indicating a pro-apoptotic effect. This included an increase in the expression of Caspase 3 and Cytochrome c, and a decrease in the anti-apoptotic protein Bcl2.[6]

-

Mitochondrial Disruption: Treatment with a combination of paclitaxel and 2-AEH2P resulted in a significant reduction in the mitochondrial membrane potential of tumor cells, a key event in the intrinsic apoptotic pathway.[6]

-

Safety Profile: Importantly, these pharmacological combinations did not show deleterious effects on normal cells, suggesting a potential therapeutic window.[6]

The diagram below illustrates the proposed mechanism of the pro-apoptotic effect of 2-AEH2P in combination with other agents.

Caption: Proposed pro-apoptotic mechanism of 2-AEH2P in combination with other drugs.

Broader Context: Biosynthesis of Related Phosphonates

While O-phosphoethanolamine contains a C-O-P bond, a related class of compounds called phosphonates possesses a highly stable carbon-phosphorus (C-P) bond. The most abundant of these is 2-aminoethylphosphonate (ciliatine).[8] Microorganisms have evolved specific pathways to degrade and utilize these compounds as sources of carbon, phosphorus, and nitrogen.[8]

The biosynthesis of 2-aminoethylphosphonate has been elucidated in organisms like Tetrahymena pyriformis.[9] This pathway involves the transformation of phosphoenolpyruvate (PEP) through intermediates such as phosphonopyruvate and phosphonoacetaldehyde.[9] Understanding these related pathways provides a broader context for the metabolism of organophosphorus compounds in biology.

Experimental Protocols

To facilitate further research in this area, here are detailed protocols for key experiments based on the methodologies described in the cited literature.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from the methodology used to assess the cytotoxic activity of 2-AEH2P.[6]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., Ehrlich ascitic tumor cells) and a normal cell line (e.g., L929 murine fibroblasts)

-

96-well plates

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or 2-AEH2P)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Methanol or DMSO

-

Microplate reader

Procedure:

-

Seed 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include untreated control wells.

-

Incubate the plate for 24 hours in a CO2 incubator at 37°C.

-

After incubation, remove the supernatant.

-

Add 100 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.

-

Carefully remove the MTT solution and add 100 µL of methanol or DMSO to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Analysis of Mitochondrial Membrane Potential

This protocol is based on the methodology for assessing changes in mitochondrial membrane potential.[6]

Objective: To determine if this compound, alone or in combination, affects the mitochondrial membrane potential of cells.

Materials:

-

Cells treated as described in the cytotoxicity assay.

-

Mito-Red or a similar mitochondrial membrane potential-sensitive fluorescent dye.

-

Flow cytometer.

Procedure:

-

Treat cells with the compounds of interest for the desired time (e.g., 3 and 12 hours).

-

After treatment, centrifuge the cells at 1500 rpm for 5 minutes and discard the supernatant.

-

Resuspend the cells in 100 µL of medium containing the Mito-Red dye at the manufacturer's recommended concentration.

-

Incubate the cells in a CO2 incubator at 37°C for 1 hour.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence indicates a reduction in mitochondrial membrane potential.

Data Summary

The following table summarizes the key quantitative findings from the study on the anti-cancer effects of 2-AEH2P.[6]

| Combination Treatment | Effect on Tumor Cells |

| GM-CSF + 2-AEH2P | Synergistic |

| Paclitaxel + 2-AEH2P | Additive |

| Coenzyme Q10 + 2-AEH2P | Additive |

| Simvastatin + 2-AEH2P | Additive |

Conclusion

This compound, more commonly known in a biological context as O-phosphoethanolamine, is a molecule of significant interest. Its fundamental role as a precursor in the synthesis of the essential phospholipid phosphatidylethanolamine firmly establishes its importance in cellular structure and function. The regulation of its cellular levels through enzymes like Etnppl points to its involvement in maintaining lipid homeostasis, particularly in the nervous system.